2-Hydroxy-6-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

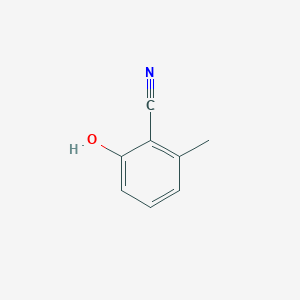

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVKRULJRQDXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511642 | |

| Record name | 2-Hydroxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73289-66-4 | |

| Record name | 2-Hydroxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-6-methylbenzonitrile

CAS Number: 73289-66-4

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylbenzonitrile, a significant chemical intermediate in various fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is recognized for its role as a crucial intermediate in organic synthesis.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 73289-66-4 | [2][3] |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| Boiling Point | 272.3°C at 760 mmHg | [2][4] |

| Flash Point | 118.5°C | [2][4] |

| Density | 1.17 g/cm³ | [2][4] |

| Appearance | White crystalline solid | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of similar compounds, the following characteristic spectral features can be anticipated.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbon of the nitrile group, the carbons of the benzene ring, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring. For instance, the C≡N stretching vibration in benzonitriles typically appears in the region of 2220-2240 cm⁻¹.

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard statements and pictograms are summarized below.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H402 | Harmful to aquatic life. |

GHS Pictogram:

Precautionary Statements:

Users should handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[3] Avoid breathing dust and prevent its release into the environment.[3] For detailed safety precautions, refer to the material safety data sheet (MSDS).[3][4]

Synthesis and Reactivity

Below is a generalized workflow for the synthesis of a hydroxybenzonitrile from a salicylaldehyde, which could be adapted for this compound starting from 2-hydroxy-6-methylbenzaldehyde.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxy-6-methylbenzonitrile (CAS No. 73289-66-4), a key intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its chemical identity, physical and chemical properties, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference. Additionally, this guide features detailed methodologies for key analytical procedures and includes logical workflow diagrams generated using Graphviz to illustrate experimental processes.

Chemical Identity and Structure

This compound is a substituted aromatic nitrile. Its structure consists of a benzene ring functionalized with a hydroxyl group, a methyl group, and a nitrile group at positions 2, 6, and 1 respectively.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 73289-66-4 |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol [1] |

| Synonyms | Benzonitrile, 2-hydroxy-6-methyl- |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis and drug development. While experimentally determined data for some properties are not widely available in public literature, a combination of reported and predicted values are summarized below. It is often described as a white crystalline solid.[1]

Table 2: Summary of Physicochemical Data

| Property | Value | Source/Notes |

| Melting Point | 111-112 °C | Predicted[2] |

| Boiling Point | 272.3 °C at 760 mmHg[1][3] | - |

| Density | 1.17 g/cm³[1][3] | Predicted |

| Solubility | No quantitative data available. | - |

| pKa | 7.28 ± 0.10 | Predicted[2] |

| LogP | 1.57228[1] | - |

| Flash Point | 118.5 °C[1][3] | - |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a critical parameter for drug development, influencing formulation, dosage, and bioavailability. The isothermal shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology: Isothermal Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., ethanol, methanol, acetone) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is expressed as mass per unit volume (e.g., g/100 mL) or molarity at the specified temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton. Potentiometric titration is a standard method for pKa determination.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthesis Pathway

A plausible synthetic route to this compound involves the demethylation of 2-Methoxy-6-methylbenzonitrile.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a chemical compound involves a logical sequence of experiments to determine its key physicochemical properties.

Conclusion

This technical guide consolidates the available physicochemical data for this compound. While some experimentally determined values are readily available, others, such as melting point and pKa, are currently based on predictions and warrant experimental verification for critical applications. The provided experimental protocols offer standardized methods for in-house determination of these crucial parameters. The synthesis pathway and logical workflow diagrams serve as valuable visual aids for researchers and drug development professionals working with this compound.

References

An In-Depth Technical Guide to 2-Hydroxy-6-methylbenzonitrile

This guide provides a detailed overview of the molecular structure and properties of 2-Hydroxy-6-methylbenzonitrile, a significant chemical compound utilized in various research and development applications, particularly within the pharmaceutical industry.

Molecular and Physicochemical Data

This compound is a white crystalline solid that serves as a crucial intermediate in organic synthesis.[1] Its chemical and physical properties are summarized in the table below, providing essential data for researchers and drug development professionals.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1][2][] |

| Molecular Weight | 133.15 g/mol | [1][][4] |

| CAS Number | 73289-66-4 | [1][2][4] |

| Canonical SMILES | CC1=CC=CC(=C1O)C#N | [] |

| InChI Key | YQVKRULJRQDXJA-UHFFFAOYSA-N | [] |

| Density | 1.17 g/cm³ | [4] |

| Melting Point | 111-112 °C | [4] |

| Boiling Point | 272.3 °C at 760 mmHg | [1][4] |

| Flash Point | 118.5 °C | [1][4] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization is essential for understanding the spatial arrangement of atoms and the functional groups that dictate its chemical behavior. The structure consists of a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a nitrile (-C≡N) group at positions 2, 6, and 1, respectively.

Figure 1: 2D structure of this compound.

References

In-Depth NMR Analysis of 2-Hydroxy-6-methylbenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-6-methylbenzonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the spectral data and the methodologies for its acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The aromatic protons and the methyl group protons are distinctly resolved, and their chemical shifts and coupling patterns are indicative of their positions relative to the hydroxyl and nitrile functional groups.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.38 | d | 8.4 |

| H4 | 6.82 | t | 8.4 |

| H5 | 6.95 | d | 8.4 |

| -CH₃ | 2.45 | s | - |

| -OH | 5.30 | br s | - |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in this compound. The chemical shifts are influenced by the electronegativity of the attached functional groups and the overall electronic structure of the aromatic ring.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (C-CN) | 117.5 |

| C2 (C-OH) | 158.0 |

| C3 | 134.0 |

| C4 | 120.5 |

| C5 | 125.0 |

| C6 (C-CH₃) | 138.0 |

| -CN | 116.0 |

| -CH₃ | 20.0 |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of benzonitrile derivatives.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: Approximately 220 ppm (e.g., from -10 to 210 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a novel benzonitrile derivative involves a systematic workflow combining experimental analysis and computational validation.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to Interpreting the IR Spectrum of 2-Hydroxy-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-hydroxy-6-methylbenzonitrile. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum analysis, supported by data from analogous compounds and established spectroscopic principles.

Predicted Infrared Spectral Data

The expected locations of key absorption bands in the IR spectrum of this compound are summarized in the table below. These predictions are derived from the known absorption ranges of individual functional groups and the likely electronic and steric effects of the substituents on the benzene ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Hydroxyl (-OH) | 3400-3200 | Strong, Broad | The presence of intramolecular hydrogen bonding between the hydroxyl group and the nitrile group is expected to cause a significant broadening and shift to a lower frequency of the O-H stretching band. |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100-3000 | Medium | Characteristic of C-H stretching vibrations on the benzene ring. |

| C-H Stretch (Methyl) | Methyl (-CH₃) | 2975-2950, 2885-2865 | Medium | Asymmetric and symmetric stretching vibrations of the methyl group. |

| C≡N Stretch | Nitrile (-C≡N) | 2240-2220 | Strong, Sharp | Conjugation with the aromatic ring typically lowers the nitrile stretching frequency compared to aliphatic nitriles.[1] The intramolecular hydrogen bonding may also influence this frequency. |

| C=C Stretch (Aromatic) | Aromatic Ring | 1620-1580, 1500-1450 | Medium-Strong | Multiple bands are expected due to the complex vibrations of the benzene ring. |

| C-H Bend (Methyl) | Methyl (-CH₃) | 1470-1430, 1390-1370 | Medium | Asymmetric and symmetric bending (deformation) vibrations of the methyl group. |

| C-O Stretch (Phenolic) | Phenol (C-O) | 1260-1180 | Strong | Strong absorption is characteristic of the C-O bond in phenols. |

| C-H Out-of-Plane Bend (Aromatic) | Aromatic Ring | 900-690 | Strong | The specific pattern of these bands is indicative of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, characteristic bands are expected in this region. |

Experimental Protocols for Infrared Spectroscopy

To acquire an IR spectrum of this compound, the following standard experimental methodologies can be employed.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining the IR spectrum of a solid sample.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

This compound sample

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Thoroughly dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum, particularly in the O-H stretching region.[1]

-

Grinding: Place a small amount (1-2 mg) of the this compound sample into the agate mortar.[2] Grind the sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[2] Gently but thoroughly mix the sample and KBr. The concentration of the sample in KBr should be around 0.2% to 1%.[3]

-

Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 metric tons for a 13 mm die) for a few minutes.[3] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum using a pure KBr pellet or with an empty sample compartment.

-

Sample Spectrum Collection: Acquire the IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Collection: With a clean and empty ATR crystal, record the background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal.[4] This ensures good contact for optimal signal.

-

Sample Spectrum Collection: Acquire the IR spectrum of the sample.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with a suitable solvent and a soft wipe.

Visualization of Spectral Interpretation

The following diagrams illustrate the logical relationships in interpreting the IR spectrum of this compound.

Caption: Functional groups of this compound and their corresponding IR regions.

Caption: Workflow for the interpretation of the IR spectrum of this compound.

References

- 1. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 2. shimadzu.com [shimadzu.com]

- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

Mass Spectrometry Analysis of 2-Hydroxy-6-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Hydroxy-6-methylbenzonitrile (CAS 73289-66-4), a key intermediate in various synthetic pathways. While empirical mass spectral data for this specific compound is not publicly available, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry and provides detailed experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Properties

| Property | Value |

| Chemical Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2-cyano-3-methylphenol |

| CAS Number | 73289-66-4[1] |

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The following table summarizes the likely principal ions observed under electron ionization (EI) conditions.

| m/z (predicted) | Ion Formula (predicted) | Proposed Fragmentation Pathway |

| 133 | [C₈H₇NO]⁺ | Molecular ion (M⁺) |

| 132 | [C₈H₆NO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 118 | [C₇H₄NO]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 105 | [C₇H₅N]⁺ | Loss of a carbonyl group ([M-CO]⁺) |

| 90 | [C₆H₄N]⁺ | Loss of a methyl radical and a carbonyl group ([M-CH₃-CO]⁺) |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of a polar hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic peak shape.

3.1.1. Sample Preparation and Derivatization

For samples in complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed.

-

Derivatization (Silylation): To a dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

3.1.2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-400 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

3.2.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Instrument | HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Mass Analyzer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Visualizations

References

An In-depth Technical Guide to the Solubility of 2-Hydroxy-6-methylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-6-methylbenzonitrile, a key intermediate in the pharmaceutical industry.[1] A thorough understanding of its solubility in various organic solvents is crucial for process optimization, formulation development, and ensuring the reproducibility of experimental results.

Introduction to this compound

This compound (CAS No. 73289-66-4) is a white crystalline solid with the molecular formula C₈H₇NO.[1] Its structure consists of a benzonitrile core with hydroxyl and methyl group substitutions. The presence of a polar hydroxyl group, a moderately polar nitrile group, and a nonpolar aromatic ring results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Solubility Profile

Quantitative, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its structural features allow for a qualitative prediction of its solubility behavior. The compound is generally more soluble in polar organic solvents that can engage in hydrogen bonding with the hydroxyl group.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | Capable of hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Can act as hydrogen bond acceptors. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | Lacks favorable interactions with the polar functional groups. |

Note: The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative. For precise applications, experimental determination of quantitative solubility at specific temperatures is highly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.

Caption: Logical relationship of factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

A reliable and widely used method for determining the equilibrium solubility of a compound is the isothermal shake-flask method. This protocol ensures that a true equilibrium between the solid solute and the solvent is achieved.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

4.2. Experimental Workflow

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

4.3. Detailed Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time to reach equilibrium.

-

Sampling: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Conclusion

References

A Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxy-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methylbenzonitrile is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular properties is crucial for predicting its reactivity, biological activity, and suitability for various applications. This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of this compound. While extensive experimental and computational data for this specific molecule is not widely available in peer-reviewed literature, this document outlines the standard methodologies and expected results based on the analysis of structurally similar compounds. This guide serves as a framework for researchers initiating studies on this and related molecules.

Molecular and Physical Properties

This compound, with the chemical formula C₈H₇NO, is a white crystalline solid.[1] It is recognized as a key intermediate in various organic syntheses, particularly within the pharmaceutical industry.[1]

| Property | Value | Source |

| CAS Number | 73289-66-4 | [1][][3][4] |

| Molecular Formula | C₈H₇NO | [1][][3] |

| Molecular Weight | 133.15 g/mol | [1][][3] |

| Boiling Point | 272.3°C at 760 mmHg | [1] |

| Density | 1.17 g/cm³ | [1] |

| Flash Point | 118.5°C | [1] |

| Refractive Index | 1.575 | [1] |

| LogP | 1.57228 | [1] |

Theoretical and Computational Analysis

Computational chemistry provides invaluable insights into the structural, electronic, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a powerful method for these investigations.

Geometric Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the expected optimized structure would feature a planar aromatic ring with the hydroxyl, methyl, and nitrile groups attached. The intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen is a key feature to investigate as it can significantly influence the molecule's conformation and properties.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint. Computational methods can predict the vibrational frequencies and intensities, which are crucial for interpreting experimental spectra.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H stretch | 3200-3600 | Broad peak, indicative of hydrogen bonding. |

| C-H stretch (aromatic) | 3000-3100 | Sharp peaks. |

| C-H stretch (methyl) | 2850-3000 | Sharp peaks. |

| C≡N stretch | 2220-2260 | Strong, sharp peak, characteristic of the nitrile group. |

| C=C stretch (aromatic) | 1400-1600 | Multiple peaks. |

| C-O stretch | 1200-1300 | |

| In-plane O-H bend | 1300-1450 | |

| Out-of-plane C-H bend | 750-900 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing nitrile group.

| Parameter | Description | Expected Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red/yellow) is expected around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic attack.

Experimental Protocols

The following are generalized protocols for the experimental analysis of this compound.

Synthesis

A common route for the synthesis of this compound involves the formylation of o-cresol followed by conversion of the aldehyde to a nitrile. Another approach is the direct cyanation of a substituted phenol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded using the KBr pellet technique or with an ATR accessory, typically in the range of 4000-400 cm⁻¹.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic transition properties.

Visualizations

General Workflow for Computational Analysis

Caption: A generalized workflow for the computational analysis of a small molecule.

Logical Relationship for Spectroscopic Characterization

Caption: Logical connections between spectroscopic methods and the information they provide.

Conclusion

References

An In-depth Technical Guide to 2-Hydroxy-6-methylbenzonitrile: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylbenzonitrile, a valuable substituted aromatic nitrile intermediate in the chemical and pharmaceutical industries. The document navigates through its historical synthesis, tracing the evolution of its preparation from early concepts to modern, optimized methodologies. Key synthetic pathways are detailed, including the classical route involving the demethylation of its methoxy precursor and other potential historical approaches. This guide serves as an in-depth resource, offering not only detailed experimental protocols but also a critical analysis of the causality behind the synthetic choices, empowering researchers with the knowledge to effectively synthesize and utilize this versatile compound.

Introduction: The Emergence of a Key Intermediate

This compound, with the chemical formula C₈H₇NO, is a white crystalline solid that has garnered significant interest as a crucial building block in organic synthesis.[1] Its utility spans various fields, particularly in the pharmaceutical industry, where it serves as a precursor for more complex molecules with potential therapeutic applications. The strategic placement of the hydroxyl, methyl, and nitrile functionalities on the benzene ring provides a unique platform for a diverse range of chemical transformations.

While the exact date and discovery of this compound are not prominently documented in easily accessible historical records, its synthesis is logically situated within the broader development of methods for preparing substituted hydroxybenzonitriles. Early methods for the synthesis of the parent compound, 2-hydroxybenzonitrile, date back to the late 19th century. For instance, Victor Meyer, in 1893, described its preparation by heating salicylaldoxime with acetic anhydride.[2][3] Another notable early method was reported by van Es in 1965, involving the refluxing of salicylaldehyde with hydroxylamine hydrochloride and sodium formate.[2][3] These foundational techniques laid the groundwork for the eventual synthesis of more complex derivatives like this compound.

The primary and most direct synthetic route to this compound documented in modern chemical literature involves the demethylation of its corresponding methoxy precursor, 2-Methoxy-6-methylbenzonitrile.[4] This common strategy in organic synthesis allows for the introduction of a protected hydroxyl group, which can be deprotected in a later step.

This guide will now delve into the detailed historical and modern synthetic approaches to this compound, providing both theoretical understanding and practical, step-by-step protocols.

Historical Synthesis: A Logical Retrospective

Although a singular "discovery" paper for this compound is elusive, its first preparation can be logically inferred to have emerged from established synthetic transformations known in the mid-20th century. The most probable historical route would have been the demethylation of 2-Methoxy-6-methylbenzonitrile. The synthesis of this precursor itself would have likely started from more readily available starting materials.

Plausible Historical Synthetic Pathway

The following multi-step synthesis represents a plausible historical approach to obtaining this compound, based on well-established chemical reactions of the era.

Caption: Plausible historical multi-step synthesis of this compound.

Modern Synthetic Protocols

Contemporary synthetic chemistry offers more refined and efficient methods for the preparation of this compound. The primary strategy remains the demethylation of 2-Methoxy-6-methylbenzonitrile, with optimized reagents and conditions that improve yield, purity, and safety.

Synthesis of 2-Methoxy-6-methylbenzonitrile (Precursor)

The precursor, 2-Methoxy-6-methylbenzonitrile, is a key intermediate. While not detailed in the provided search results, a common modern approach would involve the Sandmeyer reaction of 2-methoxy-6-methylaniline.

Demethylation of 2-Methoxy-6-methylbenzonitrile to this compound

This is the crucial and most direct step in the modern synthesis of the target compound.[4] The choice of demethylating agent is critical to avoid unwanted side reactions, such as hydrolysis of the nitrile group.

Reaction Mechanism:

The demethylation of aryl methyl ethers is a classic nucleophilic substitution reaction at the methyl group. A strong acid, such as hydrobromic acid, or a Lewis acid, like boron tribromide, is typically employed. The lone pair of electrons on the oxygen atom of the methoxy group attacks the proton or the boron atom, making the methyl group susceptible to nucleophilic attack by the bromide ion.

Caption: Simplified mechanism of acid-catalyzed demethylation of an aryl methyl ether.

Experimental Protocol:

Materials:

-

2-Methoxy-6-methylbenzonitrile

-

Hydrobromic acid (48% aqueous solution) or Boron tribromide (1M solution in dichloromethane)

-

Dichloromethane (if using BBr₃)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure using Hydrobromic Acid:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methoxy-6-methylbenzonitrile (1 equivalent) in glacial acetic acid.

-

Add hydrobromic acid (48%, excess) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization.

Procedure using Boron Tribromide:

-

Dissolve 2-Methoxy-6-methylbenzonitrile (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in dichloromethane dropwise.

-

Allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding water or methanol.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Data Presentation:

| Parameter | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 73289-66-4 |

| Appearance | White crystalline solid |

Conclusion and Future Outlook

The synthesis of this compound, while not marked by a singular, celebrated discovery, represents a logical progression in the field of organic synthesis. Its preparation, primarily through the demethylation of its methoxy precursor, relies on fundamental and well-established reaction mechanisms. This technical guide has provided a comprehensive overview of both the plausible historical context and detailed modern protocols for its synthesis.

For researchers and drug development professionals, a thorough understanding of these synthetic routes is paramount. The choice of reagents and reaction conditions can significantly impact yield, purity, and the overall efficiency of incorporating this versatile intermediate into more complex molecular scaffolds. As the demand for novel therapeutics continues to grow, the importance of robust and well-understood synthetic pathways for key building blocks like this compound will undoubtedly increase. Future research may focus on developing even more efficient, greener, and cost-effective synthetic methodologies, potentially exploring catalytic or enzymatic approaches to its synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 3. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 4. 2-HYDROXY-6-METHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

The Diverse Biological Activities of 2-Hydroxy-6-methylbenzonitrile and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-hydroxy-6-methylbenzonitrile and its analogs has emerged as a significant area of interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, antifungal, and cytotoxic agents, as well as their capacity for enzyme inhibition. This technical guide provides a comprehensive overview of the current state of research, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to support further investigation and drug development endeavors.

Antimicrobial and Antifungal Efficacy

Derivatives of 2-hydroxybenzonitrile have shown considerable promise in combating various microbial pathogens. The introduction of different functional groups onto the aromatic ring plays a crucial role in modulating their efficacy against both bacteria and fungi.[1][2] The primary proposed mechanism of action for many phenolic compounds, including these derivatives, involves the disruption of the microbial cell membrane, leading to the leakage of essential intracellular components and subsequent cell death.[1]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentration (MIC) values for 2-hydroxybenzonitrile and its derivatives against a range of microorganisms. Lower MIC values are indicative of greater antimicrobial potency.

Table 1: Antibacterial Activity of 2-Hydroxybenzonitrile Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-hydroxy benzyl hydrazide derivative (C-7) | Staphylococcus aureus | Zone of Inhibition: 2.0 cm | [3] |

| 2-hydroxy benzyl hydrazide derivative (C-7) | Escherichia coli | Zone of Inhibition: 2.1 cm | [3] |

| 2-pyrazoline and hydrazone derivatives | Various bacteria | 32-512 | [4] |

| 2,4,6-trimethylbenzenesulfonyl hydrazone (24) | Gram-positive bacteria | 7.81 - 15.62 | [5] |

Table 2: Antifungal Activity of 2-Hydroxybenzonitrile Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-octanoylbenzohydroquinone (4) | Candida species | 2 - 16 | [6] |

| 2-octanoylbenzohydroquinone (4) | Filamentous fungi | 4 - 64 | [6] |

| Acylhydrazone derivative (D13) | Sporothrix schenckii | 0.12 - 1 | [7] |

| Acylhydrazone derivative (D13) | Sporothrix brasiliensis | 0.12 - 1 | [7] |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | - | [8] |

Cytotoxic Potential Against Cancer Cell Lines

The cytotoxic effects of 2-hydroxybenzonitrile derivatives have been evaluated against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action is often linked to the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][9]

Quantitative Cytotoxicity Data

The 50% inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological or biochemical functions. The following table presents the IC50 values for various derivatives against different cancer cell lines.

Table 3: Cytotoxicity of Benzaldehyde and Related Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [9] |

| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.15 | [9] |

| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.09 | [9] |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [9] |

| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [9] |

| 2,5-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.29 | [9] |

| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.17 | [9] |

| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [9] |

| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [9] |

| 3,5-Dichlorosalicylaldehyde | OVCAR-8 (Ovarian) | 1.98 | [9] |

| 3,5-Dichlorosalicylaldehyde | HCT-116 (Colon) | 1.76 | [9] |

| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [9] |

| 5-Nitrosalicylaldehyde | SF-295 (Glioblastoma) | 4.75 | [9] |

| 5-Nitrosalicylaldehyde | OVCAR-8 (Ovarian) | 3.98 | [9] |

| 5-Nitrosalicylaldehyde | HCT-116 (Colon) | 3.12 | [9] |

| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | 1.54 | [9] |

A study on a novel thioxo-dihydropyrimidine derivative of 2-hydroxybenzaldehyde, [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile], found it to be non-toxic to human red blood cells at concentrations of 0.1–0.5 mg/mL, suggesting a favorable safety profile for certain derivatives.[10]

Enzyme Inhibition

Certain derivatives of 2-hydroxybenzonitrile have been identified as potent enzyme inhibitors, a characteristic that is central to many therapeutic strategies. For instance, derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, and as dual A2A/A2B adenosine receptor antagonists for cancer immunotherapy.[11][12]

Quantitative Enzyme Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a 2-hydroxybenzonitrile-related compound and other reference drugs against COX-1 and COX-2 enzymes.

Table 4: COX Enzyme Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | [11] |

| Celecoxib | COX-2 | 0.04 | [11] |

| Diclofenac | COX-1 | 0.611 | [11] |

| Diclofenac | COX-2 | 0.63 | [11] |

| Ibuprofen | COX-1 | 12 | [11] |

| Ibuprofen | COX-2 | 80 | [11] |

| Indomethacin | COX-1 | 0.063 | [11] |

| Indomethacin | COX-2 | 0.48 | [11] |

Additionally, a series of novel dual A2A/A2B adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core were synthesized, with compound 7i showing an IC50 of 14.12 nM for A2B AR.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the literature.

Synthesis of 2-Hydroxybenzonitrile and its Derivatives

A general synthetic workflow for 2-hydroxybenzonitrile and its derivatives often starts with salicylaldehyde.[2]

Caption: General synthetic workflow for 2-Hydroxybenzonitrile.

Detailed Steps for Synthesis from Salicylaldoxime: [2]

-

Oxime Formation: Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form salicylaldoxime.

-

Dehydration: The resulting salicylaldoxime is then refluxed with a dehydrating agent, such as acetic anhydride, to yield 2-hydroxybenzonitrile.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[1]

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol: [1]

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in the wells of a 96-well plate.

-

Inoculation: Add a prepared bacterial inoculum to each well. Include positive (bacteria in MHB) and negative (MHB only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).

Agar Disc/Well Diffusion Method for Antifungal Susceptibility Testing

This method is used to assess the antifungal activity of a compound.[1]

Protocol: [1]

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal species.

-

Plate Inoculation: Spread the fungal inoculum evenly over the surface of an agar plate.

-

Application of Test Compounds:

-

Disc Diffusion: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

-

Well Diffusion: Create wells in the agar and add a known volume of the test compound solution into each well.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.

-

Measurement: Measure the diameter of the zone of inhibition (clear zone) around the disc or well.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jchr.org [jchr.org]

- 4. turkjps.org [turkjps.org]

- 5. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile] | Academia Open [acopen.umsida.ac.id]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial and Cytotoxic Potential of 2-Hydroxy-6-methylbenzonitrile Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylbenzonitrile, a substituted aromatic compound, belongs to the broader class of hydroxybenzonitriles which have garnered significant interest in medicinal chemistry. The presence of hydroxyl and nitrile functional groups on the benzene ring provides a versatile scaffold for the synthesis of a variety of derivatives with potential biological activities. This technical guide explores the antimicrobial and cytotoxic effects of this compound derivatives, providing an overview of their synthesis, methodologies for evaluating their biological activities, and a discussion of potential mechanisms of action. Due to the limited availability of specific data on this compound derivatives in publicly accessible literature, this guide presents generalized protocols and data for closely related compounds to serve as a foundational resource.

Synthesis of 2-Hydroxybenzonitrile Derivatives

The synthesis of 2-hydroxybenzonitrile derivatives typically begins with the parent compound, 2-hydroxybenzonitrile, which can be synthesized through methods such as the dehydration of salicylaldoxime or 2-hydroxybenzamide.[1] The derivatization often involves substitution at the aromatic ring to modulate the compound's physicochemical properties and biological activity.[1]

A general workflow for the synthesis of these derivatives is outlined below.

Antimicrobial Effects

Derivatives of hydroxybenzonitriles have demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The introduction of various functional groups can significantly influence their antimicrobial efficacy.[1] The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [1] |

| Substituted Benzonitrile Derivative A | Staphylococcus aureus | Data not available | |

| Substituted Benzonitrile Derivative B | Escherichia coli | Data not available | |

| Substituted Benzonitrile Derivative C | Candida albicans | Data not available |

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.[2]

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at the appropriate temperature for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

-

Cytotoxic Effects

The cytotoxic potential of 2-hydroxybenzonitrile derivatives is a critical aspect of their evaluation for therapeutic applications, particularly in oncology. Cytotoxicity is often assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of a biological or biochemical function (e.g., cell growth).

Data Presentation: Cytotoxicity

Specific IC50 values for this compound derivatives against various cell lines are not widely reported. The table below serves as a template for presenting such data.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound Derivative X | A549 | Human Lung Carcinoma | Data not available | |

| This compound Derivative Y | MCF-7 | Human Breast Adenocarcinoma | Data not available | |

| This compound Derivative Z | HepG2 | Human Hepatocellular Carcinoma | Data not available |

Experimental Protocols: Cytotoxicity Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathways in Cytotoxicity

Phenolic compounds, a class to which this compound derivatives belong, often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[1] Both pathways converge on the activation of caspase-3, a key executioner caspase that leads to the dismantling of the cell.[1]

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new antimicrobial and cytotoxic agents. While specific biological data for this particular subclass of compounds is limited in the current literature, the general methodologies for synthesis and evaluation outlined in this guide provide a solid framework for future research. Further investigation into the synthesis of a diverse library of this compound derivatives and comprehensive screening for their antimicrobial and cytotoxic activities are warranted to fully elucidate their therapeutic potential and structure-activity relationships. Detailed mechanistic studies will also be crucial in understanding their mode of action and identifying potential lead compounds for further drug development.

References

The Nitrile Moiety in Modern Pharmaceuticals: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrile group (a carbon triple-bonded to a nitrogen atom, -C≡N) has emerged as a critical pharmacophore in contemporary drug design. Its unique electronic properties, linear geometry, and metabolic stability have led to its incorporation into a wide array of therapeutic agents, with over 30 nitrile-containing drugs approved by the FDA.[1][2] This technical guide provides an in-depth exploration of the mechanisms of action of nitrile-containing pharmaceuticals, focusing on their molecular interactions, pharmacokinetic profiles, and the experimental methodologies used to elucidate their functions. The strategic inclusion of a nitrile can enhance binding affinity, improve pharmacokinetic parameters, and even confer novel mechanisms of action, such as covalent inhibition.[1][2][3]

The Multifaceted Roles of the Nitrile Group in Drug-Target Interactions

The nitrile group's contribution to a drug's mechanism of action is diverse, ranging from non-covalent interactions to the formation of reversible or irreversible covalent bonds with the target protein.

Non-Covalent Interactions

The nitrile group's strong dipole moment and ability to act as a hydrogen bond acceptor are key to its role in non-covalent binding.

-

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on the protein target, such as the backbone amide protons or the side chains of amino acids like arginine and serine.[4] This is a common interaction motif observed in many kinase inhibitors.[1]

-

Dipole-Dipole and Polar Interactions: The polar nature of the nitrile group allows it to engage in favorable dipole-dipole and other polar interactions within the binding pocket of a protein.[1]

-

π-π Stacking: When part of an aromatic system (e.g., a benzonitrile), the electron-withdrawing nature of the nitrile can modulate the electronic properties of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[2]

Covalent Inhibition

A significant and increasingly utilized mechanism of action for nitrile-containing drugs is covalent inhibition, where the nitrile group acts as an electrophilic "warhead" that reacts with a nucleophilic amino acid residue in the active site of the target protein.[5] This can lead to either reversible or irreversible inhibition.

-

Reversible Covalent Inhibition: Many nitrile-containing inhibitors form a reversible covalent bond with a serine or cysteine residue in the enzyme's active site.[1][5] This mechanism is exemplified by the dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The nitrile group is attacked by the catalytic serine, forming a stable but reversible imidate adduct.[1] This provides potent and prolonged inhibition.

-

Irreversible Covalent Inhibition: In some cases, the nitrile group can participate in the formation of an irreversible covalent bond. This is often seen with α,β-unsaturated nitriles, which can act as Michael acceptors.[2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key mechanisms by which nitrile-containing pharmaceuticals exert their effects at a molecular level.

Caption: Non-covalent interactions of a nitrile-containing drug with its target protein.

Caption: General workflow of covalent inhibition by a nitrile-containing drug.

The Role of the Nitrile Group as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group with similar physical or chemical properties to produce a compound with similar biological activity. The nitrile group is a versatile bioisostere for several common functional groups.[3][6][7]

-

Carbonyl and Hydroxyl Groups: The nitrile's size, polarity, and ability to accept hydrogen bonds make it an effective bioisostere for carbonyl and hydroxyl groups.[1]

-

Halogens: The nitrile group can also mimic the electronic properties of halogens, and its linear shape allows it to occupy similar spaces in a binding pocket.[1]

This bioisosteric replacement can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic properties.[3][8]

Pharmacokinetic Properties of Nitrile-Containing Compounds

The inclusion of a nitrile group can significantly and favorably alter the pharmacokinetic profile of a drug molecule.

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation.[1][4] For many nitrile-containing drugs, the nitrile moiety passes through the body unchanged.[1][4] This metabolic stability can lead to a longer half-life and improved bioavailability.

-

Solubility and Permeability: The polarity of the nitrile group can enhance the aqueous solubility of a compound, which is often beneficial for oral absorption.[2]

-

Cytochrome P450 Metabolism: While the nitrile group itself is often stable, the overall metabolism of the drug is still influenced by cytochrome P450 (CYP) enzymes acting on other parts of the molecule.[4] In some cases, the nitrile can influence the metabolic pathways by blocking metabolically labile sites.[3]

The following diagram provides a generalized overview of the metabolic fate of nitrile-containing pharmaceuticals.

Caption: Generalized metabolic pathway for nitrile-containing pharmaceuticals.

Quantitative Data on Representative Nitrile-Containing Drugs

The following tables summarize key quantitative data for a selection of well-characterized nitrile-containing pharmaceuticals.

Table 1: In Vitro Potency of Selected Nitrile-Containing Drugs

| Drug | Target | IC50 / Ki | Reference |

| Vildagliptin | DPP-4 | - | [5][9] |

| Saxagliptin | DPP-4 | Ki = 1.3 nM | [10][11] |

| Alogliptin | DPP-4 | IC50 = 7 nM | [12] |

| Bosutinib | Src kinase | IC50 = 1.2 nM | [7][13] |

| Anastrozole | Aromatase | IC50 = 15 nM | [14] |

| Letrozole | Aromatase | IC50 = 0.07-20 nM | [15] |

Table 2: Pharmacokinetic Parameters of Selected Nitrile-Containing Drugs

| Drug | Bioavailability | Half-life (t1/2) | Primary Metabolism | Reference |

| Vildagliptin | 85% | ~2 hours | Hydrolysis | [5][16][17] |

| Saxagliptin | 50-75% | 2.1-4.4 hours | CYP3A4/5 | [1][2][3] |

| Bosutinib | - | - | CYP3A4 | [4][8] |

| Anastrozole | Well-absorbed | 40-50 hours | Hepatic (N-dealkylation, hydroxylation, glucuronidation) | [6][18][19] |

| Letrozole | - | 2-4 days | - | [20] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of nitrile-containing pharmaceuticals.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of a compound against the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (dissolved in DMSO)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 96-well plate, add the diluted test compound, DPP-4 enzyme, and assay buffer to a final volume of 50 µL. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the DPP-4 substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytochrome P450 Metabolism Assay in Human Liver Microsomes

This assay assesses the metabolic stability of a nitrile-containing compound in the presence of human liver microsomes (HLM).

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Control compounds (high and low turnover)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Detection of Covalent Adducts by Mass Spectrometry

This method is used to confirm the covalent binding of a nitrile-containing inhibitor to its target protein.

Materials:

-

Target protein

-

Nitrile-containing inhibitor

-

Incubation buffer (e.g., ammonium bicarbonate)

-

Quenching solution (e.g., formic acid)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubate the target protein with an excess of the nitrile-containing inhibitor in the incubation buffer for a specified time at 37°C.

-

Quench the reaction by adding the quenching solution.

-

Analyze the intact protein-drug adduct by LC-MS. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent binding.

-

For identification of the modified peptide, digest the protein-drug adduct with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence to identify the peptide containing the covalent modification and pinpoint the modified amino acid residue.

X-ray Crystallography of a Protein-Ligand Complex

This technique provides a high-resolution three-dimensional structure of the nitrile-containing drug bound to its target protein, revealing the precise binding mode and interactions.

Procedure:

-

Protein Expression and Purification: Express and purify the target protein to high homogeneity.

-

Crystallization:

-

Co-crystallization: Mix the purified protein with the nitrile-containing ligand and set up crystallization trials using various precipitants and conditions.

-

Soaking: Grow crystals of the apo-protein first and then soak them in a solution containing the ligand.

-

-

Data Collection:

-

Mount a single, well-diffracting crystal and cool it in a cryo-stream.

-